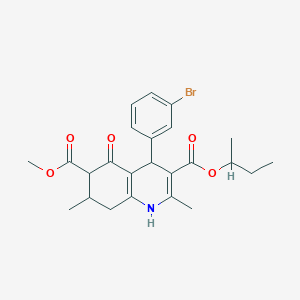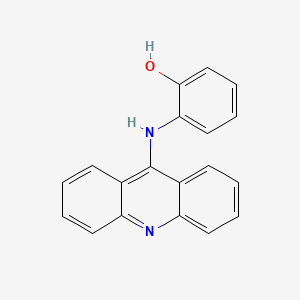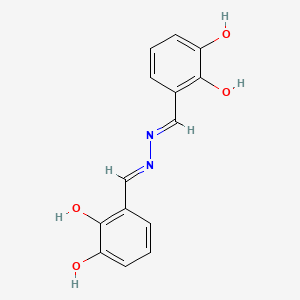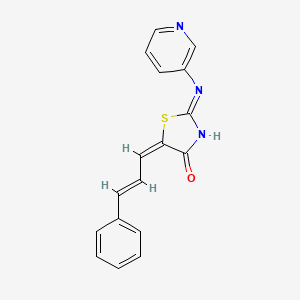![molecular formula C19H30N2O3 B6077963 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that has shown significant potential in scientific research. This compound is commonly referred to as GBR 12909 and is a member of the phenyltropane family of compounds. GBR 12909 has been widely studied for its potential applications in the field of neuroscience and has shown promising results in various studies.
作用机制
GBR 12909 works by blocking the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which can have a number of effects on behavior and cognition. GBR 12909 has been shown to increase locomotor activity in animals and has also been shown to have potential applications in the treatment of addiction.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. GBR 12909 has also been shown to increase heart rate and blood pressure, which can have potential applications in the treatment of cardiovascular disorders.
实验室实验的优点和局限性
GBR 12909 has a number of advantages for use in lab experiments. This compound has a high degree of purity and is readily available for purchase from a number of chemical suppliers. GBR 12909 has also been extensively studied, which means that there is a large body of research available on its properties and potential applications.
However, there are also some limitations to the use of GBR 12909 in lab experiments. This compound has been shown to have potential neurotoxic effects, which can limit its use in certain applications. Additionally, GBR 12909 is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
未来方向
There are a number of potential future directions for research on GBR 12909. One potential area of research is the development of new drugs based on the structure of GBR 12909. This compound has shown promising results in the treatment of addiction and other neurological disorders, and further research could lead to the development of more effective drugs in these areas.
Another potential area of research is the study of the long-term effects of GBR 12909 on the brain. This compound has been shown to have potential neurotoxic effects, and further research is needed to fully understand the risks associated with its use.
Overall, GBR 12909 is a compound with significant potential for scientific research. While there are limitations to its use, this compound has shown promising results in a number of areas and could lead to the development of new drugs and treatments for a range of neurological disorders.
合成方法
GBR 12909 can be synthesized using a number of different methods. One common method involves the reaction of 3-(4-chlorophenyl)-2-hydroxypropylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. This method has been shown to produce high yields of GBR 12909 with a high degree of purity.
科学研究应用
GBR 12909 has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target for many drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)12-21-7-6-20(14-17(21)5-8-22)13-16-3-4-18-19(11-16)24-10-9-23-18/h3-4,11,15,17,22H,5-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVFQMZIAHNVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
methanone](/img/structure/B6077944.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)

